3-Azido-5-(chloromethyl)pyridine;hydrochloride
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Overview
Description
3-Azido-5-(chloromethyl)pyridine;hydrochloride is a chemical compound with the molecular formula C6H5ClN4·HCl and a molecular weight of 205 g/mol . This compound is a pyridine derivative, characterized by the presence of an azido group at the 3-position and a chloromethyl group at the 5-position. It is commonly used in research and development due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of a compound like “3-Azido-5-(chloromethyl)pyridine;hydrochloride” are usually specific proteins or enzymes in the body. These targets play crucial roles in various biological processes. The compound binds to these targets and modulates their activity, leading to a therapeutic effect .
Mode of Action
“this compound” likely interacts with its targets by forming a chemical bond with specific amino acids in the target protein. This interaction can either inhibit or enhance the activity of the target, resulting in changes in the biological process that the target is involved in .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. The downstream effects can include changes in signal transduction, gene expression, or metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine its bioavailability. Factors such as solubility, stability, and molecular size can influence how well the compound is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of “this compound” depend on its mode of action and the biochemical pathways it affects. These effects can range from changes in cell function to the induction of cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, extreme pH or temperature can affect the compound’s stability, while the presence of other molecules can influence its binding to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-5-(chloromethyl)pyridine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloromethylpyridine.
Azidation Reaction: The chloromethyl group is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Azido-5-(chloromethyl)pyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrochloric Acid (HCl): Used to form the hydrochloride salt.
Reducing Agents: Such as hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions.
Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used solvents.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
3-Azido-5-(chloromethyl)pyridine;hydrochloride has a wide range of applications in scientific research:
Biology: Employed in the study of biological systems, particularly in the labeling and modification of biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethylpyridine: Lacks the azido group, making it less reactive in cycloaddition reactions.
5-Azido-2-chloropyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Azidopyridine: Lacks the chloromethyl group, affecting its reactivity in substitution reactions.
Uniqueness
3-Azido-5-(chloromethyl)pyridine;hydrochloride is unique due to the presence of both azido and chloromethyl groups, which confer distinct reactivity and versatility. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
3-azido-5-(chloromethyl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4.ClH/c7-2-5-1-6(10-11-8)4-9-3-5;/h1,3-4H,2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDCVCQBGACICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N=[N+]=[N-])CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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